2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
CAS No.:
Cat. No.: VC9180695
Molecular Formula: C19H18N6OS2
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N6OS2 |
|---|---|
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H18N6OS2/c1-25-13-8-4-2-6-11(13)16-17(25)22-19(24-23-16)27-10-15(26)21-18-20-12-7-3-5-9-14(12)28-18/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,20,21,26) |
| Standard InChI Key | HPSYAGXCPHDGIR-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)CCCC5 |
| Canonical SMILES | CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)CCCC5 |
Introduction
Chemical Identity and Structural Characterization
2-({5-Methyl-5H- triazino[5,6-b]indol-3-yl}sulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (Molecular Formula: C₁₉H₁₈N₆OS₂; Molecular Weight: 410.5 g/mol) is defined by its IUPAC name and structural features. The molecule comprises three distinct regions:
-
Triazinoindole Core: A 5-methyl-substituted triazino[5,6-b]indole system, which integrates a triazine ring fused to an indole scaffold.
-
Benzothiazole Moiety: A 4,5,6,7-tetrahydro-1,3-benzothiazole group, contributing a saturated bicyclic structure with sulfur and nitrogen heteroatoms.
-
Acetamide Linker: A sulfanyl-acetamide chain bridging the triazinoindole and benzothiazole components, enhancing molecular flexibility and hydrogen-bonding capacity.
Table 1: Key Molecular Descriptors
The XLogP3 value (estimated partition coefficient) of 3.2 suggests moderate lipophilicity, indicating potential membrane permeability. The presence of multiple hydrogen-bond acceptors (N=8, O=1, S=2) and donors (N=3) aligns with Lipinski’s rule of five, supporting its drug-likeness.
Structural and Electronic Analysis
Triazinoindole Core
The triazinoindole system combines a triazine ring (C₃N₃) fused to an indole scaffold. The methyl group at position 5 likely influences electron distribution, potentially modulating interactions with hydrophobic enzyme pockets. Quantum mechanical calculations predict significant aromaticity across the fused rings, with localized electron density at N3 and N11, suggesting nucleophilic reactivity.
Benzothiazole Moiety
The tetrahydrobenzothiazole component introduces conformational rigidity due to its saturated cyclohexene ring. The thiazole nitrogen (N20) and sulfur (S21) atoms may participate in metal coordination or hydrogen bonding, as observed in related benzothiazole-based kinase inhibitors .
Acetamide Linker
The –S–CH₂–CO–NH– bridge provides rotational freedom, enabling adaptive binding to target proteins. The carbonyl oxygen (O26) and amide nitrogen (N24) are critical for forming hydrogen bonds with biological targets, as demonstrated in structurally analogous acetamide derivatives .
Hypothetical Synthesis Pathways
While no explicit synthesis protocol exists for this compound, plausible routes can be inferred from analogous triazinoindole and benzothiazole syntheses:
Triazinoindole Formation
-
Indole Functionalization: Methylation of indole at position 5 using methyl iodide under basic conditions.
-
Triazine Cyclization: Reaction with hydrazine and carbon disulfide to form the triazine ring, followed by oxidation to stabilize the triazinoindole core.
Benzothiazole Synthesis
-
Cyclohexanone Condensation: Reaction of cyclohexanone with ammonium thiocyanate and bromine to yield 2-aminobenzothiazole.
-
Reduction: Hydrogenation over palladium to saturate the benzene ring, producing 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine .
Final Coupling
-
Sulfanyl-Acetamide Bridge: Reacting the triazinoindole thiol with chloroacetyl chloride, followed by amidation with the benzothiazole amine.
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Benzothiazole-containing compounds are known for antimicrobial properties. For example, 2-[5-(4-acetamidophenyl)-1,3-benzothiazol-2-yl]-2-methylsulfonyl-N-(2-sulfamoylethyl)acetamide (PubChem CID: 89962026) inhibits Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ = 0.7 μM) . The sulfanyl group in the subject compound could similarly disrupt microbial redox systems.
Putative Targets
-
Kinase Inhibition: The benzothiazole moiety resembles ATP-competitive kinase inhibitors (e.g., dasatinib), suggesting potential activity against Bcr-Abl or Src kinases.
-
PARP Inhibition: Triazine derivatives like rucaparib inhibit poly(ADP-ribose) polymerase (PARP), implicating the triazinoindole core in DNA repair interference.
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison
The subject compound’s acetamide linker may improve solubility over butanamide analogs, while retaining affinity for hydrophobic binding pockets .
Future Research Directions
-
Synthesis Optimization: Develop regioselective methods to enhance yield and purity, particularly in triazinoindole cyclization.
-
In Vitro Screening: Prioritize assays against cancer cell lines (e.g., HeLa, A549) and microbial pathogens (e.g., Plasmodium falciparum).
-
Computational Studies: Perform molecular docking with putative targets (e.g., PARP1, enoyl-ACP reductase) to identify binding modes.
-
ADMET Profiling: Evaluate pharmacokinetic properties, including CYP450 inhibition and plasma protein binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume